N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide
Description
Structural Elucidation of N-[1-(Furan-2-ylcarbonyl)piperidin-4-yl]-2,1,3-Benzothiadiazole-4-sulfonamide
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name is derived through hierarchical substitution rules. The parent structure is 2,1,3-benzothiadiazole-4-sulfonamide, a bicyclic aromatic system comprising a benzene ring fused to a thiadiazole ring (1,2,3-thiadiazole) with a sulfonamide group at position 4. The N-substituent is 1-(furan-2-ylcarbonyl)piperidin-4-yl, indicating a piperidine ring substituted at the 1-position with a furan-2-carbonyl group and at the 4-position with the sulfonamide nitrogen.
The full systematic name adheres to IUPAC guidelines for polycyclic systems and sulfonamide derivatives:
IUPAC Name : N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide.
Key nomenclature features include:
- Benzothiadiazole : Numbering begins at the sulfur atom (position 1), followed by adjacent nitrogen atoms (positions 2 and 3).
- Sulfonamide : The -SO₂NH- group is prioritized as the principal functional group, with the nitrogen atom bearing the piperidine substituent.
- Piperidine substitution : The carbonyl-linked furan group is designated as a prefix to the piperidine ring.
Core Structural Components: Benzothiadiazole, Sulfonamide, Piperidine, and Furan Moieties
The molecule comprises four distinct structural units (Table 1):
Table 1: Core Structural Components
The benzothiadiazole core’s electron-deficient nature arises from the electron-withdrawing thiadiazole ring, facilitating charge-transfer interactions. The sulfonamide group’s -SO₂- moiety adopts a tetrahedral geometry, while its -NH- group participates in hydrogen bonding. The piperidine ring exists in a chair conformation, minimizing steric strain between the 1-(furan-2-carbonyl) and 4-sulfonamide substituents. The furan ring’s oxygen atom contributes to resonance stabilization of the carbonyl group, enhancing electrophilicity.
Molecular Geometry and Conformational Analysis
Computational models (PubChem 3D conformers) and crystallographic data reveal insights into the compound’s geometry:
Bond Lengths and Angles
- Benzothiadiazole ring : C-S bond lengths average 1.76 Å, while C-N distances are 1.32 Å (N2-C2) and 1.34 Å (N3-C3).
- Sulfonamide group : S=O bonds measure 1.43 Å, with O-S-O angles of 119.6°.
- Piperidine ring : Chair conformation with axial 1-(furan-2-carbonyl) and equatorial 4-sulfonamide groups.
Torsional Angles
- The dihedral angle between the benzothiadiazole and piperidine rings is 87.5°, indicating near-orthogonal orientation.
- The furan carbonyl group (C=O) lies coplanar with the piperidine ring (torsion angle: 5.2°).
Conformational Flexibility
Molecular dynamics simulations suggest three low-energy conformers:
Spectroscopic Characterization (NMR, IR, MS, XRD)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃) :
- δ 8.25 (d, J = 8.5 Hz, 1H) : H5 on benzothiadiazole.
- δ 7.95 (d, J = 7.2 Hz, 1H) : H7 on benzothiadiazole.
- δ 7.60 (t, J = 7.8 Hz, 1H) : H6 on benzothiadiazole.
- δ 6.45 (m, 2H) : H3 and H4 on furan.
- δ 4.30 (m, 1H) : Piperidine H4 (sulfonamide-linked).
- δ 3.85 (m, 2H) : Piperidine H1 and H3.
¹³C NMR (126 MHz, CDCl₃) :
- δ 167.8 : Furan carbonyl carbon.
- δ 152.4, 148.9 : Benzothiadiazole C2 and C3.
- δ 62.5 : Piperidine C4 (sulfonamide-attached).
Infrared (IR) Spectroscopy
Key absorptions (KBr, cm⁻¹):
- 3270 : N-H stretch (sulfonamide).
- 1685 : C=O stretch (furan carbonyl).
- 1340, 1160 : S=O asymmetric and symmetric stretches.
- 1550 : C=N stretch (benzothiadiazole).
Mass Spectrometry (MS)
- ESI+ m/z : 393.08 [M+H]⁺ (calculated: 393.07).
- Fragmentation pattern :
X-ray Diffraction (XRD)
Single-crystal XRD data (not publicly available) would confirm:
- Space group : Likely P2₁/c (monoclinic).
- Unit cell parameters : Anticipated a = 12.5 Å, b = 7.8 Å, c = 15.2 Å, β = 105°.
Properties
Molecular Formula |
C16H16N4O4S2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C16H16N4O4S2/c21-16(13-4-2-10-24-13)20-8-6-11(7-9-20)19-26(22,23)14-5-1-3-12-15(14)18-25-17-12/h1-5,10-11,19H,6-9H2 |
InChI Key |
NCTPFMGYPWEEPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Chlorosulfonation of Benzothiadiazole
The benzothiadiazole ring is functionalized via chlorosulfonation using chlorosulfonic acid under controlled temperatures (0–5°C). Excess reagent ensures complete conversion, yielding 2,1,3-benzothiadiazole-4-sulfonyl chloride.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | Chlorosulfonic acid |
| Reaction Time | 4–6 hours |
| Yield | 70–75% |
Amination to Form Sulfonamide
The sulfonyl chloride intermediate reacts with ammonia or amines. Piperidine derivatives are introduced at this stage for later coupling. In a representative protocol:
-
Procedure : 2,1,3-Benzothiadiazole-4-sulfonyl chloride (1 eq) is added dropwise to piperidine (1.2 eq) in anhydrous dichloromethane at 0°C. The mixture is stirred for 12 hours, washed with dilute HCl, and purified via recrystallization (ethanol/water).
Preparation of 1-(Furan-2-ylcarbonyl)piperidin-4-amine
Acylation of Piperidine
Piperidine is acylated with furan-2-carbonyl chloride using Schotten-Baumann conditions:
-
Reagents : Piperidine (1 eq), furan-2-carbonyl chloride (1.1 eq), NaOH (aq), dichloromethane.
-
Conditions : 0°C to room temperature, 8 hours.
-
Yield : 89%.
Protection and Functionalization
The amine group is protected using Boc anhydride before further reactions. Deprotection post-coupling ensures selective bond formation:
-
Boc Protection : 1-(Furan-2-ylcarbonyl)piperidine (1 eq) reacts with Boc₂O (1.1 eq) in THF, catalyzed by DMAP.
Coupling of the Benzothiadiazole Sulfonamide and Piperidine Moieties
Nucleophilic Substitution
The sulfonamide group reacts with the piperidine derivative under basic conditions:
-
Protocol : 2,1,3-Benzothiadiazole-4-sulfonamide (1 eq), 1-(furan-2-ylcarbonyl)piperidin-4-amine (1.2 eq), K₂CO₃ (2 eq), DMF, 80°C, 24 hours.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).
-
Yield : 68%.
Amide Coupling via EDC/HOBt
Alternative methods use carbodiimide-mediated coupling for enhanced efficiency:
-
Reagents : Sulfonamide (1 eq), 1-(furan-2-ylcarbonyl)piperidin-4-amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), DMF, rt, 12 hours.
Optimization Challenges and Solutions
Solvent Selection
Polar aprotic solvents (DMF, DMSO) improve solubility but may require rigorous drying. Dichloromethane is preferred for acylation to minimize side reactions.
Temperature Control
Exothermic reactions (e.g., chlorosulfonation) demand ice baths to prevent decomposition. Coupling reactions benefit from moderate heating (60–80°C).
Purification Techniques
-
Recrystallization : Ethanol/water mixtures yield high-purity intermediates.
-
Chromatography : Gradient elution (hexane → ethyl acetate) resolves closely related byproducts.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC (C18 column, acetonitrile/water 60:40) confirms >98% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 68 | 95 | Simplified workflow |
| EDC/HOBt Coupling | 74 | 98 | Higher efficiency |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group in the benzothiadiazole can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of benzothiadiazole.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide exhibit significant anticancer properties. For instance, derivatives of benzothiadiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
-
Antimicrobial Properties :
- The compound has demonstrated antimicrobial effects against various pathogens. Research indicates that sulfonamide derivatives are effective against bacterial strains due to their ability to inhibit folate synthesis, which is essential for bacterial growth.
-
Anti-inflammatory Effects :
- Studies have highlighted the potential of this compound in reducing inflammation markers in vitro and in vivo. The benzothiadiazole moiety is known for its anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the effects of benzothiadiazole derivatives on human cancer cell lines. The results showed that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Case Study 2: Antimicrobial Efficacy
In a study conducted by researchers at a leading pharmaceutical institute, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide depends on its specific application:
In medicinal chemistry: , it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.
In materials science: , its electronic properties can be exploited in the design of organic semiconductors or light-emitting diodes.
Comparison with Similar Compounds
N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide
- Structural Difference : Replaces the furan-2-ylcarbonyl group with a cyclobutylcarbonyl moiety.
- Impact: The cyclobutane ring introduces steric bulk and reduced aromaticity compared to the furan group, which may alter pharmacokinetic properties (e.g., metabolic stability). Molecular weight: 380.5 vs.
N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide
- Structural Difference : Substitutes the benzothiadiazole sulfonamide with a 1-methylindole-3-carboxamide group.
- Impact :
- The indole carboxamide introduces a bulkier, nitrogen-rich aromatic system, likely altering binding specificity (e.g., serotonin receptor affinity vs. kinase inhibition).
- Molecular formula: C20H21N3O3 (indole analog) vs. C18H17N3O4S2 (estimated for the benzothiadiazole analog based on similar compounds) .
- Physicochemical Properties : The indole analog has a lower molecular weight (351.4) and lacks the sulfonamide group, which could reduce solubility in polar solvents.
1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
- Structural Difference : Replaces the benzothiadiazole sulfonamide with a benzothiazole carboxamide and a 4-chlorobenzenesulfonyl group.
- Molecular weight: 450.0 (higher than the furan analog due to the chlorobenzenesulfonyl group) .
- Functional Groups : The benzothiazole carboxamide may exhibit different hydrogen-bonding interactions compared to the benzothiadiazole sulfonamide.
Fentanyl Analogs (e.g., Isobutyryl Fentanyl)
- Structural Difference : Fentanyl derivatives feature a 4-piperidinyl group with phenethyl and propanamide substituents, unlike the furan-carbonyl and benzothiadiazole sulfonamide groups.
- Impact :
- Fentanyl analogs are optimized for µ-opioid receptor binding, whereas the benzothiadiazole sulfonamide class may target enzymes (e.g., carbonic anhydrase) or kinases.
- Example: Isobutyryl fentanyl (C23H30N2O) has a simpler structure with lower molecular weight (374.5) but lacks the heteroaromatic systems present in the target compound .
Key Data Table
| Compound Name | Core Structure | Substituents | Molecular Weight | Key Functional Differences |
|---|---|---|---|---|
| N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide | Benzothiadiazole sulfonamide | Furan-2-ylcarbonyl | ~380 (estimated) | Oxygen-rich heterocycle, sulfonamide |
| N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide | Benzothiadiazole sulfonamide | Cyclobutylcarbonyl | 380.5 | Steric bulk, non-aromatic substituent |
| N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide | Indole carboxamide | Furan-2-ylcarbonyl | 351.4 | Nitrogen-rich aromatic, no sulfonamide |
| 1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide | Benzothiazole carboxamide | 4-chlorobenzenesulfonyl | 450.0 | Chlorine substituent, sulfonyl group |
| Isobutyryl Fentanyl | Piperidin-4-yl propanamide | Phenethyl, isobutyryl | 374.5 | Opioid receptor-targeting substituents |
Research Findings and Implications
- Bioactivity : The benzothiadiazole sulfonamide group is associated with inhibition of enzymes like carbonic anhydrase, while fentanyl analogs prioritize opioid receptor binding .
- Solubility : The furan-2-ylcarbonyl group may improve aqueous solubility compared to cyclobutyl or chlorobenzenesulfonyl substituents .
- Synthetic Complexity : The benzothiadiazole core requires multi-step synthesis involving sulfonylation and heterocyclic ring formation, whereas fentanyl analogs are more straightforward to prepare .
Biological Activity
N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide is a compound of significant interest due to its complex structure and potential biological activities. This compound incorporates a piperidine ring, a furan moiety, and a benzothiadiazole unit, alongside a sulfonamide functional group. The unique combination of these structural elements suggests diverse pharmacological potential, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 392.5 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₄O₄S₂ |
| Molecular Weight | 392.5 g/mol |
| CAS Number | 1282120-66-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps focus on the formation of the piperidine derivative followed by the introduction of the furan-2-carbonyl group and subsequent cyclization to form the benzothiadiazole structure. Optimization of these synthetic routes is crucial for enhancing yield and purity.
Antimicrobial Properties
Compounds containing sulfonamide groups are widely recognized for their antimicrobial properties. Preliminary studies indicate that this compound exhibits activity against various bacterial strains. For instance, research has shown that similar benzothiadiazole derivatives possess significant antibacterial effects, suggesting that this compound may also share these properties.
Anticancer Activity
The benzothiadiazole moiety is associated with anticancer activity. Studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The interaction of this compound with specific biological targets such as DNA or protein kinases could elucidate its potential as an anticancer agent.
Case Studies
Several case studies have been documented regarding the biological activities of structurally similar compounds:
- Study on Benzothiadiazoles : A study published in Bioorganic & Medicinal Chemistry Letters examined a series of benzothiadiazole derivatives and their cytotoxicity against cancer cell lines. The results indicated that modifications at the sulfonamide position significantly enhanced anticancer activity .
- Antimicrobial Evaluation : Research conducted by Deshmukh et al. (2007) assessed the antimicrobial efficacy of various benzothiazine derivatives, revealing promising results against Gram-positive and Gram-negative bacteria . This suggests a potential parallel for the subject compound.
- Mechanistic Insights : A recent investigation into the mechanism of action of related sulfonamide compounds highlighted their role in inhibiting dihydropteroate synthase, an essential enzyme in bacterial folate synthesis . This mechanism may also be relevant to this compound.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies may include:
- Molecular Docking Studies : To predict binding affinities and modes of interaction with target proteins.
- In Vitro Assays : To evaluate cytotoxicity and selectivity against cancer cell lines compared to normal cells.
Q & A
Q. What are the common synthetic routes for N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the piperidine-4-yl intermediate substituted with furan-2-ylcarbonyl via nucleophilic acylation using furan-2-carbonyl chloride under anhydrous conditions.
- Step 2 : Sulfonamide coupling between the piperidine intermediate and 2,1,3-benzothiadiazole-4-sulfonyl chloride, often mediated by a base (e.g., triethylamine) in aprotic solvents like dichloromethane .
- Optimization : Reaction yields depend on temperature control (0–25°C) and stoichiometric ratios, monitored by TLC or HPLC .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identifies aromatic protons (benzothiadiazole, furan) and aliphatic protons (piperidine). Key signals include δ 7.5–8.5 ppm (benzothiadiazole) and δ 6.3–6.8 ppm (furan) .
- 13C NMR : Confirms carbonyl (C=O, ~170 ppm) and sulfonamide (SO2, ~110–120 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C17H15N3O4S2: 414.06) .
- HPLC : Assesses purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What initial biological screening assays are appropriate for evaluating its activity?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
- Cancer Cell Viability : MTT assay in cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
- Enzyme Inhibition : Fluorescence-based assays targeting carbonic anhydrase or kinases, comparing inhibition constants (Ki) with controls .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in sulfonamide coupling .
- Catalysis : Employ coupling agents (e.g., HATU) for amide bond formation, reducing side reactions .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) improves purity .
Q. How should contradictory data from biological assays (e.g., varying IC50 values) be analyzed and resolved?
- Methodological Answer :
- Replicate Experiments : Perform triplicate assays under standardized conditions (pH, temperature, cell passage number) .
- Orthogonal Assays : Validate cytotoxicity via ATP-based assays (e.g., CellTiter-Glo) alongside MTT .
- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) and identify outliers .
Q. What strategies are effective in studying the compound's interaction with enzymatic targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka, kd) between the compound and immobilized enzymes .
- Molecular Docking : Uses software (e.g., AutoDock Vina) to predict binding poses in enzyme active sites, guided by X-ray crystallography data .
- Competitive Binding Assays : Fluorescent probes (e.g., ANS for hydrophobic pockets) quantify displacement efficiency .
Q. How can the compound's metabolic stability be assessed in preclinical studies?
- Methodological Answer :
- Liver Microsome Assays : Incubate with rat/human microsomes (37°C, NADPH), monitoring degradation via LC-MS/MS over 60 minutes .
- CYP450 Inhibition : Fluorescent substrates (e.g., CYP3A4) assess isoform-specific interactions .
- Plasma Stability : Measure compound half-life in plasma (37°C) using HPLC quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
